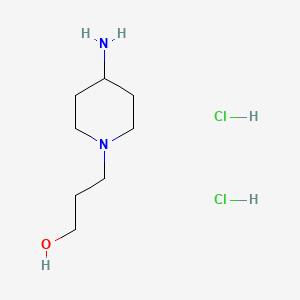
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 4-aminopiperidine with propylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other suitable methods to achieve the desired quality .
化学反应分析
Types of Reactions
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The exact mechanism of action of 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biochemical processes. Further research is needed to elucidate its precise mechanism of action.
相似化合物的比较
Similar Compounds
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Similar in structure but contains a carboxylic acid group instead of an alcohol group.
3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Similar but with the amino group positioned differently on the piperidine ring.
Uniqueness
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a versatile compound in research and industrial applications .
生物活性
3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride, a compound with the molecular formula C8H18N2O·2HCl, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C8H18N2O
- SMILES : C1CN(CCC1N)CCCO
- InChIKey : IXLYVDGIYOYCMO-UHFFFAOYSA-N
The dihydrochloride form indicates the presence of two hydrochloride groups, which may enhance solubility and stability in aqueous environments.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminopiperidine with propanediol derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy for structural confirmation .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a modulator in the central nervous system. It is believed to influence dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
In Vitro Studies
In vitro studies have demonstrated that derivatives of 3-(4-Aminopiperidin-1-yl)propan-1-ol exhibit activity against specific targets:
- Dipeptidyl Peptidase IV (DPP-IV) : Compounds structurally similar to 3-(4-Aminopiperidin-1-yl)propan-1-ol have been synthesized and tested for DPP-IV inhibition, an important target in diabetes management. For instance, related compounds showed IC50 values ranging from 16 nM to 36 nM .
Comparative Analysis of Biological Activities
属性
CAS 编号 |
2901105-40-4 |
|---|---|
分子式 |
C8H20Cl2N2O |
分子量 |
231.16 g/mol |
IUPAC 名称 |
3-(4-aminopiperidin-1-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-8-2-5-10(6-3-8)4-1-7-11;;/h8,11H,1-7,9H2;2*1H |
InChI 键 |
CLFRLZLXGMXLOC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)CCCO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















